Benzyl 3-chlorophenyl ether Benzyl 3-chlorophenyl ether
Brand Name: Vulcanchem
CAS No.: 24318-02-3
VCID: VC21321716
InChI: InChI=1S/C13H11ClO/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9H,10H2
SMILES: C1=CC=C(C=C1)COC2=CC(=CC=C2)Cl
Molecular Formula: C13H11ClO
Molecular Weight: 218.68 g/mol

Benzyl 3-chlorophenyl ether

CAS No.: 24318-02-3

Cat. No.: VC21321716

Molecular Formula: C13H11ClO

Molecular Weight: 218.68 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 3-chlorophenyl ether - 24318-02-3

Specification

CAS No. 24318-02-3
Molecular Formula C13H11ClO
Molecular Weight 218.68 g/mol
IUPAC Name 1-chloro-3-phenylmethoxybenzene
Standard InChI InChI=1S/C13H11ClO/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9H,10H2
Standard InChI Key WIJUFHLXUSIELP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC(=CC=C2)Cl
Canonical SMILES C1=CC=C(C=C1)COC2=CC(=CC=C2)Cl

Introduction

Basic Characteristics and Properties

Chemical Identity and Structure

Benzyl 3-chlorophenyl ether (C₁₃H₁₁ClO) is an organochlorine compound with a molecular weight of 218.68 g/mol. The compound features a benzyl group linked to a 3-chlorophenyl group through an ether oxygen bridge. This structural arrangement creates a molecule with distinct physical and chemical properties influenced by both aromatic rings and the positioning of the chlorine atom .

The compound is also known by several synonyms including:

  • 1-(Benzyloxy)-3-chlorobenzene

  • 1-Chloro-3-phenylmethoxybenzene

  • Benzene, 1-chloro-3-(phenylmethoxy)-

  • CAS Registry Number: 24318-02-3

Synthetic Methods and Preparation

General Benzyl Ether Synthesis Approaches

Benzyl ethers, including benzyl 3-chlorophenyl ether, can be synthesized through several established methodologies. One notable approach involves the use of 2-benzyloxypyridine as a reagent for benzyl transfer. This method offers advantages in terms of mild reaction conditions and effectiveness for various substrates .

A general procedure for preparing benzyl ethers involves:

  • Combining an alcohol substrate with 2-benzyloxypyridine and magnesium oxide in toluene

  • Cooling the mixture to 0°C and adding methyl triflate dropwise

  • Gradually warming the mixture to 90°C and maintaining that temperature for 24 hours

  • Cooling, filtering through Celite® with dichloromethane, and concentrating under reduced pressure

  • Purifying the resulting ether through silica gel chromatography

This methodology could be adapted for the specific synthesis of benzyl 3-chlorophenyl ether by utilizing 3-chlorophenol as the alcohol substrate.

Alternative Synthesis Routes

While the search results don't provide specific alternative synthesis routes for benzyl 3-chlorophenyl ether, traditional methods for preparing aryl benzyl ethers often include:

  • Williamson ether synthesis involving the reaction of benzyl halides with metal phenoxides

  • Mitsunobu reaction pathways using benzyl alcohol and phenols with appropriate reagents

  • Transition metal-catalyzed coupling reactions for more challenging substrates

For benzyl 3-chlorophenyl ether specifically, researchers would likely select 3-chlorophenol as a starting material and react it with an appropriate benzylating agent under optimized conditions.

Chemical Reactivity and Behavior

Ether Bond Cleavage

The ether linkage in benzyl 3-chlorophenyl ether, like other benzyl ethers, can undergo several cleavage pathways depending on reaction conditions. Studies on similar compounds such as benzyl phenyl ether provide insight into potential reactivity patterns.

Research has demonstrated that benzyl phenyl ethers can undergo C-O bond cleavage through multiple mechanisms:

  • Hydrolysis in aqueous media, forming phenol and benzyl alcohol intermediates

  • Hydrogenolysis in the presence of nickel-based catalysts (Ni/SiO₂), selectively cleaving the C-aliphatic-O bond

  • Thermal pyrolysis in apolar solvents

For benzyl 3-chlorophenyl ether, the presence of the chlorine substituent on the phenyl ring would likely modify these reactivity patterns due to electronic effects, potentially increasing susceptibility to certain cleavage mechanisms while decreasing reactivity toward others.

Solvent Effects on Reactivity

The reaction environment significantly influences the cleavage pathways of benzyl ethers. In aqueous systems, hydrolysis dominates, while in apolar solvents like undecane, thermal pyrolysis becomes the primary pathway for non-catalytic cleavage .

For benzyl 3-chlorophenyl ether, these solvent effects would be particularly important to consider when designing reactions or predicting environmental fate. The chlorine substituent would further modify solubility profiles and influence interaction with various catalysts and reaction media.

Structure-Activity Relationships and Biological Properties

Comparative Analysis with Related Compounds

Benzyl ethers and phenyl ether derivatives show varied biological activities depending on their specific structural features. While the search results don't provide specific biological activity data for benzyl 3-chlorophenyl ether, research on related compounds offers valuable insights.

Comparative Analysis with Other Benzyl Ethers

Synthetic Methodology Comparisons

  • Temperature and reaction time adjustments

  • Alternative solvent selection (toluene versus trifluorotoluene)

  • Modified catalyst systems or activating agents

These considerations would be crucial for achieving optimal yields and selectivity in the synthesis of benzyl 3-chlorophenyl ether.

Chemical and Environmental Stability

Hydrolytic Stability

The susceptibility of benzyl ethers to hydrolysis under various conditions provides insight into the potential stability of benzyl 3-chlorophenyl ether. Research on benzyl phenyl ether has shown that in aqueous environments, especially at elevated temperatures (523 K), hydrolysis can occur through the dissociation of water, generating hydronium ions that catalyze the reaction .

For benzyl 3-chlorophenyl ether, the chlorine substituent would likely influence this process. The electron-withdrawing nature of chlorine could potentially accelerate hydrolysis by making the ether oxygen more susceptible to protonation, the initial step in hydrolysis mechanisms.

Thermal Stability

In non-aqueous environments, benzyl ethers can undergo thermal decomposition through radical pathways. For benzyl phenyl ether in apolar solvents like undecane, thermal pyrolysis generates benzyl and phenoxy radicals that can lead to various decomposition products .

The presence of a chlorine substituent in benzyl 3-chlorophenyl ether would modify the radical stability and potentially influence the distribution of decomposition products. This has implications for the compound's stability during storage and processing, especially at elevated temperatures.

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